molecular formula C29H29NO8 B590106 (2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[4-[3-(naphthalene-1-carbonyl)indol-1-yl]butoxy]oxane-2-carboxylic acid CAS No. 1322008-41-2

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[4-[3-(naphthalene-1-carbonyl)indol-1-yl]butoxy]oxane-2-carboxylic acid

Cat. No.: B590106
CAS No.: 1322008-41-2
M. Wt: 519.5 g/mol
InChI Key: VFGKIHYPMBEHBR-DYXRGMLLSA-N
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Mechanism of Action

Target of Action

The primary target of JWH 073 N-(4-hydroxybutyl) beta-D-Glucuronide is the central cannabinoid (CB1) receptor . The CB1 receptor is part of the endocannabinoid system, which plays a crucial role in regulating a variety of physiological processes including mood, appetite, pain-sensation, and memory.

Mode of Action

JWH 073 N-(4-hydroxybutyl) beta-D-Glucuronide acts as a mildly selective agonist of the CB1 receptor . Agonists are substances that bind to specific receptors and trigger a response in the cell. In this case, the compound binds to the CB1 receptor, mimicking the action of endogenous cannabinoids, leading to a series of changes in the cell.

Biochemical Pathways

The compound is characterized by monohydroxylation of the N-alkyl chain , based on the metabolism of the closely-related compounds JWH 015 and JWH 018 . This process affects various biochemical pathways, leading to downstream effects such as modulation of neurotransmitter release in the brain.

Pharmacokinetics

JWH 073 N-(4-hydroxybutyl) beta-D-Glucuronide is expected to be a major urinary metabolite of JWH 073 . In urine samples, this metabolite of JWH 018 is almost completely glucuronidated

Action Environment

The action, efficacy, and stability of JWH 073 N-(4-hydroxybutyl) beta-D-Glucuronide can be influenced by various environmental factors. For instance, the compound’s storage temperature is recommended to be 2~8°C to maintain its stability. Other factors such as pH, presence of other substances, and individual genetic variations can also impact the compound’s action and efficacy.

Properties

IUPAC Name

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[4-[3-(naphthalene-1-carbonyl)indol-1-yl]butoxy]oxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29NO8/c31-23(20-12-7-9-17-8-1-2-10-18(17)20)21-16-30(22-13-4-3-11-19(21)22)14-5-6-15-37-29-26(34)24(32)25(33)27(38-29)28(35)36/h1-4,7-13,16,24-27,29,32-34H,5-6,14-15H2,(H,35,36)/t24-,25-,26+,27-,29+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFGKIHYPMBEHBR-DYXRGMLLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)C3=CN(C4=CC=CC=C43)CCCCOC5C(C(C(C(O5)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)C3=CN(C4=CC=CC=C43)CCCCO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101016930
Record name 4-[3-(1-naphthalenylcarbonyl)-1H-indol-1-yl]butyl beta-D-glucopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101016930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

519.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1322008-41-2
Record name 4-[3-(1-naphthalenylcarbonyl)-1H-indol-1-yl]butyl beta-D-glucopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101016930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[4-[3-(naphthalene-1-carbonyl)indol-1-yl]butoxy]oxane-2-carboxylic acid
Reactant of Route 2
(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[4-[3-(naphthalene-1-carbonyl)indol-1-yl]butoxy]oxane-2-carboxylic acid
Reactant of Route 3
Reactant of Route 3
(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[4-[3-(naphthalene-1-carbonyl)indol-1-yl]butoxy]oxane-2-carboxylic acid
Reactant of Route 4
(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[4-[3-(naphthalene-1-carbonyl)indol-1-yl]butoxy]oxane-2-carboxylic acid
Reactant of Route 5
Reactant of Route 5
(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[4-[3-(naphthalene-1-carbonyl)indol-1-yl]butoxy]oxane-2-carboxylic acid
Reactant of Route 6
Reactant of Route 6
(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[4-[3-(naphthalene-1-carbonyl)indol-1-yl]butoxy]oxane-2-carboxylic acid

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